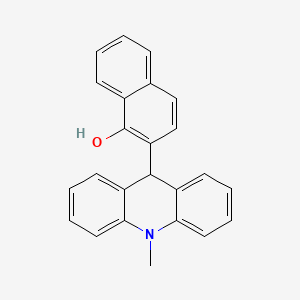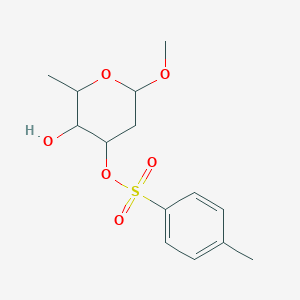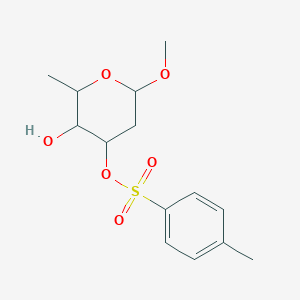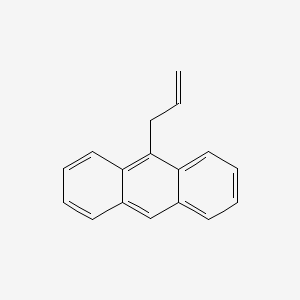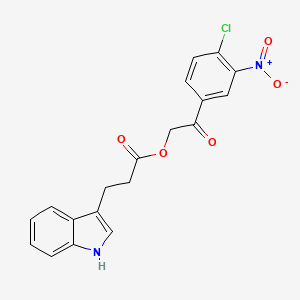
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both a nitrophenyl and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method involves the esterification of 3-(1H-indol-3-yl)propanoic acid with 2-(4-chloro-3-nitrophenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Reduction: 2-(4-amino-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate.
Substitution: 2-(4-substituted-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-nitrophenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one .
- Methyl 2-([(4-chloro-3-nitrophenyl)sulfonyl]amino)-3-(1H-indol-3-yl)propanoate .
Uniqueness
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is unique due to its combination of a nitrophenyl group and an indole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
381679-94-3 |
|---|---|
Molecular Formula |
C19H15ClN2O5 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H15ClN2O5/c20-15-7-5-12(9-17(15)22(25)26)18(23)11-27-19(24)8-6-13-10-21-16-4-2-1-3-14(13)16/h1-5,7,9-10,21H,6,8,11H2 |
InChI Key |
UYVKJKMTOOCBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



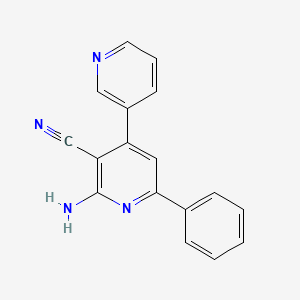

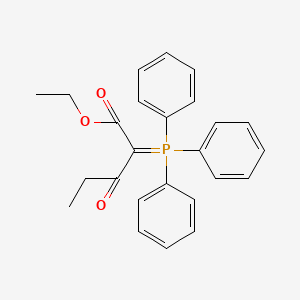
![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
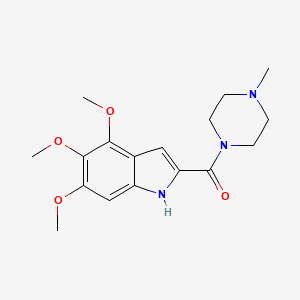
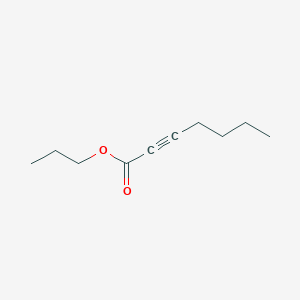
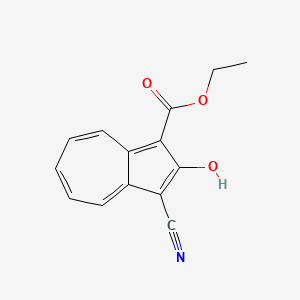
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)
